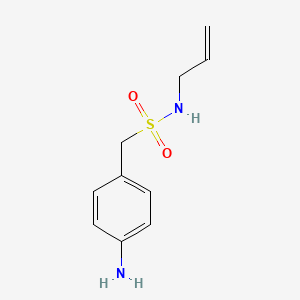

1-(4-aminophenyl)-N-(prop-2-en-1-yl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-aminophenyl)-N-(prop-2-en-1-yl)methanesulfonamide is a useful research compound. Its molecular formula is C10H14N2O2S and its molecular weight is 226.29. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectroscopic and Structural Analysis

The structural and spectroscopic studies of complexes involving similar methanesulfonamide derivatives have been conducted to understand their crystal structures and interactions. For instance, the study of 4-nitrophenyl[bis(ethylsulfonyl)]methane complexed with 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) revealed that the proton is transferred from the C–H acid to TBD, yielding an ion pair with the N–H protons of protonated TBD molecule hydrogen-bonded with sulfonyl oxygens. This interaction was well-reflected in the complex's FT-IR spectrum, suggesting a similar structure in solid state and in solution with chloroform, and a new structure in acetonitrile (Binkowska et al., 2001).

Water-Soluble Aminoxyls

Research on water-soluble aminoxyls, such as 2-methyl-2-[(N-(4-tert-butylphenyl)oxyl]propanesulfonate, demonstrates the potential for creating fully water-soluble derivatives of methanesulfonamides. These compounds, through specific modifications, can achieve total solubility in water, indicating their potential use in various biological and chemical applications (Marx & Rassat, 2002).

Synthetic Methodologies

1-(4-Aminophenyl)-N-(prop-2-en-1-yl)methanesulfonamide and related compounds have been utilized in the synthesis of diverse organic molecules. For example, 1H-Benzotriazol-1-yl methanesulfonate has been employed as a regioselective N-mesylating reagent, offering a method to differentiate amino groups within molecules, indicating the versatility of methanesulfonamide derivatives in synthetic organic chemistry (Kim et al., 1999).

Potassium Channel Blocking Activity

The synthesis of (4-methanesulfonamidophenoxy)propanolamines and their evaluation as potential class III antiarrhythmic agents highlight the biomedical applications of methanesulfonamides. These compounds have been tested for their ability to block potassium channels, increasing the cardiac action potential duration without affecting the cardiac muscle conduction velocity, indicating their potential in developing new antiarrhythmic medications (Connors et al., 1991).

Drug Metabolism Studies

Methanesulfonamide derivatives have been explored for their role in drug metabolism, particularly in the preparation of mammalian metabolites of biaryl-bis-sulfonamide AMPA receptor potentiators. This research demonstrates the utility of methanesulfonamide compounds in mimicking mammalian metabolism, aiding in the structural characterization of drug metabolites (Zmijewski et al., 2006).

Properties

IUPAC Name |

1-(4-aminophenyl)-N-prop-2-enylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-2-7-12-15(13,14)8-9-3-5-10(11)6-4-9/h2-6,12H,1,7-8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWOOHPOSSATBHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNS(=O)(=O)CC1=CC=C(C=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-6-phenylthieno[3,2-d]pyrimidine](/img/structure/B2892571.png)

![1-[(1,3-Oxazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B2892580.png)

![N-[4-[2-(benzenesulfonyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2892581.png)

![2-Acetyl-3-methyl-5,6-diphenylimidazo[2,1-b]thiazole](/img/structure/B2892582.png)

![5-chloro-2-(methylsulfanyl)-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)pyrimidine-4-carboxamide](/img/structure/B2892583.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chloro-6-methylphenyl)acetamide](/img/structure/B2892591.png)